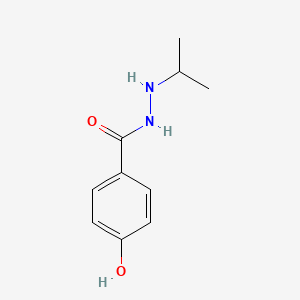
Benzoicacid, 4-hydroxy-, 2-(1-methylethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N’-(propan-2-yl)benzohydrazide is an organic compound belonging to the class of aromatic monoterpenoids. It contains a benzohydrazide moiety with a hydroxy group and an isopropyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with isopropylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-N’-(propan-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N’-(propan-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents.
Major Products
Oxidation: Formation of 4-oxo-N’-(propan-2-yl)benzohydrazide.
Reduction: Regeneration of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Hydroxy-N’-(propan-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is known to bind to estrogen-related receptor gamma and nuclear receptor-interacting protein 1, influencing various cellular processes. These interactions can modulate gene expression and protein activity, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide
- 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
- 4-Hydroxy-N’-(3,5-diiodo-2-hydroxybenzyl)benzohydrazide
Uniqueness
4-Hydroxy-N’-(propan-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
19436-43-2 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-hydroxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-12-10(14)8-3-5-9(13)6-4-8/h3-7,11,13H,1-2H3,(H,12,14) |
Clave InChI |
QECPVHYEOKBOKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NNC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















